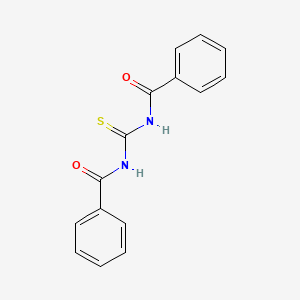
N,N'-Carbonothioyldibenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Carbonothioyldibenzamide is an organic compound characterized by the presence of two benzamide groups connected through a central carbonothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Carbonothioyldibenzamide typically involves the reaction of benzoyl chloride with thiourea under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with another molecule of benzoyl chloride to form the final product. The reaction conditions often include the use of a base such as pyridine to facilitate the reaction and maintain the pH .
Industrial Production Methods
Industrial production of N,N’-Carbonothioyldibenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N’-Carbonothioyldibenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS)
Major Products Formed
Oxidation: Sulfoxides, Sulfones
Reduction: Amines, Thiols
Substitution: Brominated derivatives
Scientific Research Applications
N,N’-Carbonothioyldibenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-Carbonothioyldibenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dibenzoylthiourea: Similar structure but with different functional groups.
N,N’-Dicarbamoylthiourea: Contains carbamoyl groups instead of benzamide groups.
N,N’-Diacetylthiourea: Contains acetyl groups instead of benzamide groups .
Uniqueness
N,N’-Carbonothioyldibenzamide is unique due to its specific combination of benzamide and carbonothioyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
74346-73-9 |
|---|---|
Molecular Formula |
C15H12N2O2S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
N-(benzoylcarbamothioyl)benzamide |
InChI |
InChI=1S/C15H12N2O2S/c18-13(11-7-3-1-4-8-11)16-15(20)17-14(19)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19,20) |
InChI Key |
GAIUXCGJHIOROL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


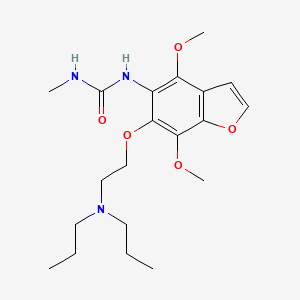
![6-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B14453505.png)
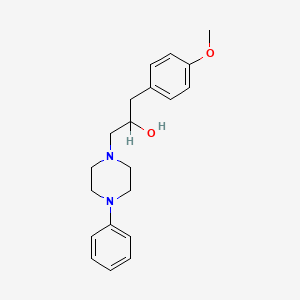
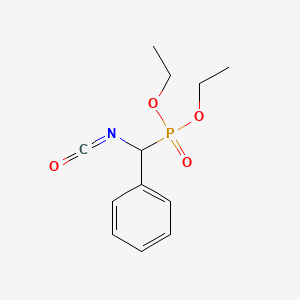
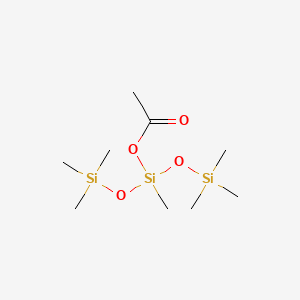
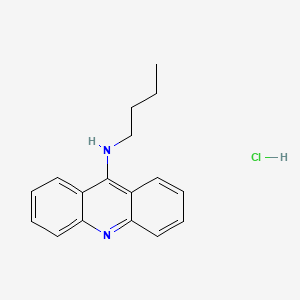
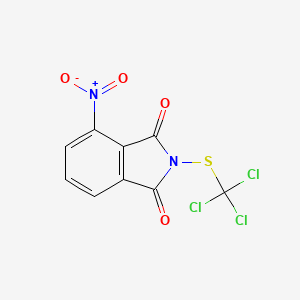
![2-amino-N-[2-[4-chloro-N-[2-(diethylamino)ethyl]-2-(2-fluorobenzoyl)anilino]acetyl]acetamide;oxalic acid](/img/structure/B14453545.png)
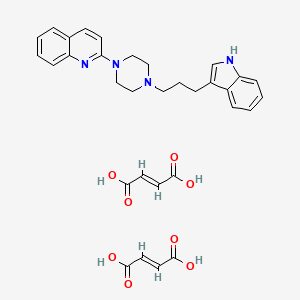
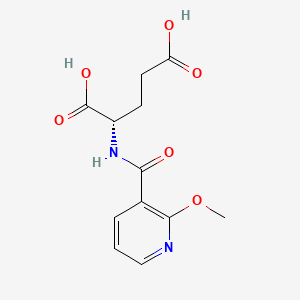



![3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate](/img/structure/B14453582.png)
